PI3K|A-IN-10
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Overview
Description
PI3K|A-IN-10 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cellular processes such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking . This compound is particularly significant in cancer research due to its ability to inhibit the PI3K pathway, which is often dysregulated in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency and quality. This includes the use of large-scale reactors, purification techniques such as crystallization and chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
PI3K|A-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting the PI3K pathway .
Scientific Research Applications
PI3K|A-IN-10 has a wide range of scientific research applications, including:
Mechanism of Action
PI3K|A-IN-10 exerts its effects by selectively inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and proliferation . By blocking this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . The compound specifically targets the catalytic subunit of PI3K, preventing its interaction with downstream effectors .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to PI3K|A-IN-10 in terms of their mechanism of action and therapeutic applications. These include:
Uniqueness of this compound
This compound is unique due to its high selectivity for the PI3K pathway and its potential to overcome resistance mechanisms commonly associated with other PI3K inhibitors . Its distinct chemical structure allows for specific interactions with the catalytic subunit of PI3K, enhancing its inhibitory activity and therapeutic potential .
Properties
Molecular Formula |
C19H16ClN9 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2,4-diamino-6-[[(1S)-1-(6-chloro-1-pyridin-3-ylindazol-3-yl)ethyl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H16ClN9/c1-10(25-18-14(8-21)17(22)26-19(23)27-18)16-13-5-4-11(20)7-15(13)29(28-16)12-3-2-6-24-9-12/h2-7,9-10H,1H3,(H5,22,23,25,26,27)/t10-/m0/s1 |
InChI Key |
VGSSLTPCGYPSOR-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)NC4=NC(=NC(=C4C#N)N)N |
Canonical SMILES |
CC(C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)NC4=NC(=NC(=C4C#N)N)N |
Origin of Product |
United States |
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